molecular formula C6H8O4 B12766734 2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 6380-97-8

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B12766734
CAS No.: 6380-97-8
M. Wt: 144.12 g/mol
InChI Key: ZXCYXCIWKAILMP-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material that contains a hydroxyl group and a carbonyl group, which can undergo intramolecular cyclization to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl group can yield diols.

Scientific Research Applications

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methyl-2,3-dihydro-1,4-naphthoquinone: This compound has a similar structure but contains a naphthoquinone moiety.

    5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl: This compound has a chromen structure with hydroxyl groups.

Uniqueness

2,3-Dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific arrangement of hydroxyl and hydroxymethyl groups on the pyran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

6380-97-8

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2

InChI Key

ZXCYXCIWKAILMP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC=C(C1=O)O)CO

Origin of Product

United States

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